Tioxymid

Description

Tioxymid is a synthetic organic compound primarily classified as a fungicide and herbicide, used in agricultural applications to control phytopathogenic fungi and weeds.

Properties

CAS No. |

70751-94-9 |

|---|---|

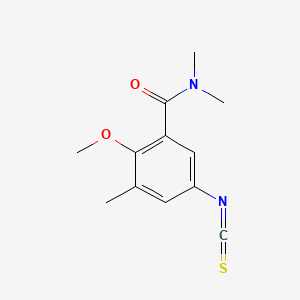

Molecular Formula |

C12H14N2O2S |

Molecular Weight |

250.32 g/mol |

IUPAC Name |

5-isothiocyanato-2-methoxy-N,N,3-trimethylbenzamide |

InChI |

InChI=1S/C12H14N2O2S/c1-8-5-9(13-7-17)6-10(11(8)16-4)12(15)14(2)3/h5-6H,1-4H3 |

InChI Key |

SJDGOKGRYGWNTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(=O)N(C)C)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tioxymid typically involves the reaction of 5-amino-2-methoxy-N,N,3-trimethylbenzamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

Starting Material: 5-amino-2-methoxy-N,N,3-trimethylbenzamide

Reagent: Thiophosgene

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent decomposition of the thiophosgene.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Tioxymid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Amines

Substitution: Thioureas and related compounds

Scientific Research Applications

Tioxymid has a wide range of applications in scientific research, including:

Biology: Studied for its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for potential therapeutic applications due to its biological activity.

Industry: Employed as a fungicide to protect crops from fungal infections .

Mechanism of Action

The mechanism of action of Tioxymid involves the inhibition of key enzymes in fungal cells. The isothiocyanate group reacts with thiol groups in proteins, leading to the disruption of essential cellular processes. This results in the inhibition of fungal growth and proliferation. The molecular targets include enzymes involved in cellular respiration and cell wall synthesis .

Comparison with Similar Compounds

Thiophanate-Methyl

- Structural Basis : Both compounds belong to the benzimidazole/thiocarbamate class, targeting fungal tubulin polymerization.

- Stability : Thiophanate-methyl degrades rapidly in alkaline soils, whereas this compound’s environmental persistence is undocumented in the evidence.

Pyraziflumid

- Classification : Both are amide fungicides.

- Application : Pyraziflumid is used against Fusarium spp., while this compound’s specific targets are unspecified .

Functional Analogs

Thiram

- Function : A dithiocarbamate fungicide/seed disinfectant.

- Comparison: Unlike this compound, Thiram acts via thiol-group inhibition and is non-systemic.

Tebuconazole

- Class : Triazole fungicide (CYP51 inhibitor).

- Efficacy : Tebuconazole is systemic and effective against rusts and powdery mildew. This compound’s lack of sterol biosynthesis inhibition (a triazole hallmark) implies a distinct mechanism .

Tabulated Comparison

Research Findings and Limitations

- Resistance Risk : Unlike site-specific inhibitors (e.g., tebuconazole), this compound’s putative multi-site action may reduce resistance development, aligning with trends in older fungicides like chlorothalonil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.